molecular formula C23H17N3O4S B4347100 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Cat. No.: B4347100
M. Wt: 431.5 g/mol
InChI Key: NILXSAGJFFBBNG-UHFFFAOYSA-N
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Description

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a combination of furan, pyrimidine, and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the dibenzofuran moiety.

    Preparation of Furan Intermediate: The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring is typically synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reaction: The furan and pyrimidine intermediates are coupled using a thiol reagent under mild conditions to form the thioether linkage.

    Acylation: The final step involves the acylation of the dibenzofuran moiety using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thioether moieties can be oxidized under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thioether moieties.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted furan and pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan, pyrimidine, and dibenzofuran moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-28-21-11-15-14-5-2-3-6-18(14)30-20(15)12-17(21)25-22(27)13-31-23-24-9-8-16(26-23)19-7-4-10-29-19/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXSAGJFFBBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 6
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

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